molecular formula C23H24N2O2S B14008687 4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

Cat. No.: B14008687
M. Wt: 392.5 g/mol
InChI Key: LWRQTWWJJNMEKW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a hexahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione typically involves the condensation of 4-methoxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione is unique due to its hexahydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C23H24N2O2S/c1-26-18-10-6-15(7-11-18)14-17-4-3-5-20-21(24-23(28)25-22(17)20)16-8-12-19(27-2)13-9-16/h6-14,21H,3-5H2,1-2H3,(H2,24,25,28)

InChI Key

LWRQTWWJJNMEKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC

Origin of Product

United States

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